molecular formula C9H10ClN3O2S B3299112 (6-Chloro-4,7-dimethoxy-1,3-benzothiazol-2-yl)hydrazine CAS No. 898748-55-5

(6-Chloro-4,7-dimethoxy-1,3-benzothiazol-2-yl)hydrazine

Cat. No.: B3299112
CAS No.: 898748-55-5
M. Wt: 259.71 g/mol
InChI Key: NSGMPZKSZLSFRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Chloro-4,7-dimethoxy-1,3-benzothiazol-2-yl)hydrazine is a chemical compound belonging to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a chloro group at the 6th position, two methoxy groups at the 4th and 7th positions, and a hydrazine group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-4,7-dimethoxy-1,3-benzothiazol-2-yl)hydrazine typically involves the reaction of 6-chloro-4,7-dimethoxy-1,3-benzothiazole with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then isolated and purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and purity. The product is typically purified using large-scale crystallization or distillation methods.

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-4,7-dimethoxy-1,3-benzothiazol-2-yl)hydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under controlled temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced hydrazine derivatives.

    Substitution: Formation of substituted benzothiazole derivatives with various functional groups.

Mechanism of Action

The mechanism of action of (6-Chloro-4,7-dimethoxy-1,3-benzothiazol-2-yl)hydrazine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to alterations in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-4,7-dimethoxy-1,3-benzothiazole: Lacks the hydrazine group but shares similar structural features.

    4,7-Dimethoxy-1,3-benzothiazol-2-yl)hydrazine: Lacks the chloro group but contains the hydrazine group.

    6-Chloro-1,3-benzothiazol-2-yl)hydrazine: Lacks the methoxy groups but contains the chloro and hydrazine groups.

Uniqueness

The presence of these functional groups allows for diverse chemical reactivity and the ability to interact with various biological targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

(6-chloro-4,7-dimethoxy-1,3-benzothiazol-2-yl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3O2S/c1-14-5-3-4(10)7(15-2)8-6(5)12-9(13-11)16-8/h3H,11H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSGMPZKSZLSFRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C2=C1N=C(S2)NN)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-Chloro-4,7-dimethoxy-1,3-benzothiazol-2-yl)hydrazine
Reactant of Route 2
(6-Chloro-4,7-dimethoxy-1,3-benzothiazol-2-yl)hydrazine
Reactant of Route 3
(6-Chloro-4,7-dimethoxy-1,3-benzothiazol-2-yl)hydrazine
Reactant of Route 4
Reactant of Route 4
(6-Chloro-4,7-dimethoxy-1,3-benzothiazol-2-yl)hydrazine
Reactant of Route 5
(6-Chloro-4,7-dimethoxy-1,3-benzothiazol-2-yl)hydrazine
Reactant of Route 6
(6-Chloro-4,7-dimethoxy-1,3-benzothiazol-2-yl)hydrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.